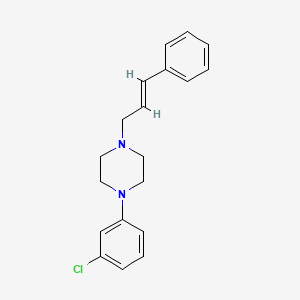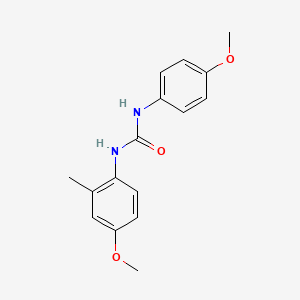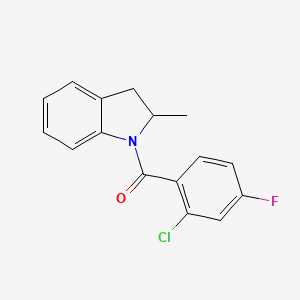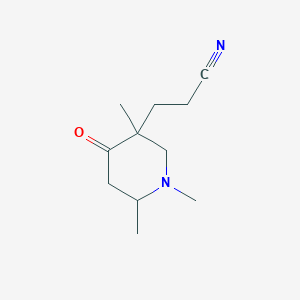
1-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine, commonly referred to as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.
Mechanism of Action
CPP acts as a partial agonist at serotonin receptors and a full agonist at dopamine receptors, which leads to an increase in the release of these neurotransmitters in the brain. This increase in neurotransmitter activity is thought to be responsible for the therapeutic effects of CPP in the treatment of neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects, including an increase in dopamine and serotonin release in the brain, modulation of the activity of ion channels, and inhibition of the reuptake of neurotransmitters. These effects are thought to contribute to the therapeutic potential of CPP in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of CPP is its high purity level, which allows for accurate and reliable results in lab experiments. However, one limitation of CPP is its limited solubility in water, which can make it challenging to administer in some experimental settings.
Future Directions
There are several potential future directions for research on CPP, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its potential as a tool for studying the role of dopamine and serotonin receptors in the brain.
In conclusion, CPP is a chemical compound with significant potential for therapeutic applications in the treatment of neurological disorders. Its unique chemical structure and selective affinity for specific receptors in the brain make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential as a tool for studying the role of neurotransmitters in the brain.
Synthesis Methods
CPP can be synthesized using various methods, including the reaction of 1-(3-chlorophenyl)piperazine with cinnamaldehyde in the presence of a reducing agent. The reaction yields CPP as a yellow crystalline solid with a high purity level.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. CPP has been shown to have a selective affinity for specific receptors in the brain, including serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2/c20-18-9-4-10-19(16-18)22-14-12-21(13-15-22)11-5-8-17-6-2-1-3-7-17/h1-10,16H,11-15H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZZIGDALTUUSP-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-ethyl-4-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B5433443.png)
![N-{4-[(propylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5433455.png)
![N-(2-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5433459.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5433462.png)
![2-chloro-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5433483.png)

![1'-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4'-bipiperidin-3-ol](/img/structure/B5433501.png)
![(1-{[(4-cyclopentylpyrimidin-2-yl)(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5433509.png)

![(1S*,6R*)-9-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5433530.png)
![N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}benzamide](/img/structure/B5433532.png)
![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B5433542.png)
![2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5433549.png)
